An In-depth Technical Guide to 4-(1,2,3-Thiadiazol-5-yl)aniline: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-(1,2,3-Thiadiazol-5-yl)aniline: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-thiadiazole moiety is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This technical guide focuses on a specific, albeit less documented, derivative, 4-(1,2,3-Thiadiazol-5-yl)aniline. While direct experimental data for this compound is sparse, this document provides a comprehensive overview of its chemical structure, a plausible synthetic route based on established methodologies, predicted physicochemical and spectroscopic properties, and a discussion of its potential therapeutic applications by drawing parallels with closely related analogues. This guide aims to serve as a foundational resource to stimulate further research and drug development efforts centered on this promising scaffold.
Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold
Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with a vast number of approved drugs incorporating these structural motifs. Among them, the 1,2,3-thiadiazole ring, a five-membered heterocycle containing a sulfur atom and two adjacent nitrogen atoms, has garnered considerable attention.[1] The unique electronic distribution and structural features of this ring system allow for diverse interactions with biological targets.[4] Derivatives of 1,2,3-thiadiazole have been reported to possess a broad spectrum of pharmacological activities, making them attractive candidates for the development of novel therapeutic agents.[5][6]
This guide provides an in-depth look at 4-(1,2,3-Thiadiazol-5-yl)aniline, a molecule that combines the bioactive 1,2,3-thiadiazole core with an aniline moiety, a common functional group in many pharmaceuticals.
Chemical Structure and Inferred Properties
The chemical structure of 4-(1,2,3-Thiadiazol-5-yl)aniline consists of a 1,2,3-thiadiazole ring substituted at the 5-position with a 4-aminophenyl group.
Molecular Formula: C₈H₇N₃S[7]
Molecular Weight: 177.23 g/mol [8]
Physicochemical Properties (Predicted)
Due to the lack of specific experimental data for 4-(1,2,3-Thiadiazol-5-yl)aniline, the following properties are predicted based on the known data for the 4-yl isomer and general principles of physical organic chemistry.
| Property | Predicted Value | Reference/Basis |
| LogP | ~1.7 | Based on the 4-yl isomer[1] |
| Hydrogen Bond Donors | 1 | From the aniline -NH₂ group[1] |
| Hydrogen Bond Acceptors | 3 | From the nitrogen atoms in the thiadiazole ring and the aniline nitrogen[1] |
| Melting Point (°C) | 150-180 | General range for similar aromatic thiadiazole derivatives |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | General solubility of related heterocyclic compounds[9] |
Synthesis of 4-(1,2,3-Thiadiazol-5-yl)aniline
The most established and versatile method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori synthesis.[8][10] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride. A plausible synthetic route to 4-(1,2,3-Thiadiazol-5-yl)aniline would involve a two-step process starting from 4-aminoacetophenone.
Caption: Plausible synthetic workflow for 4-(1,2,3-Thiadiazol-5-yl)aniline.
Experimental Protocol (Proposed)
This protocol is a proposed adaptation of the general Hurd-Mori synthesis and standard reduction procedures. Optimization of reaction conditions would be necessary.
Step 1: Synthesis of 5-(4-Nitrophenyl)-1,2,3-thiadiazole
-
Preparation of 4-Nitroacetophenone Semicarbazone:
-
Dissolve 4-nitroacetophenone (1 equivalent) in ethanol.
-
Add an aqueous solution of semicarbazide hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).[9]
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and collect the precipitated semicarbazone by filtration. Wash with cold water and dry.
-
-
Cyclization to 5-(4-Nitrophenyl)-1,2,3-thiadiazole:
-
Suspend the dried 4-nitroacetophenone semicarbazone in an anhydrous solvent such as dichloromethane (DCM) or dioxane under an inert atmosphere.[9]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2-3 equivalents) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction to 4-(1,2,3-Thiadiazol-5-yl)aniline
-
Reduction of the Nitro Group:
-
Dissolve 5-(4-nitrophenyl)-1,2,3-thiadiazole in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
If using SnCl₂/HCl, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.
-
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on analysis of related compounds.[9][11]
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets in the range of δ 7.0-8.0 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. The protons ortho to the amino group would be expected to be more upfield than the protons meta to the amino group.
-
Thiadiazole Proton: A singlet for the proton at the 4-position of the 1,2,3-thiadiazole ring, likely in the aromatic region (δ 8.0-9.0 ppm).
-
Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
Thiadiazole Carbons: Two signals for the C4 and C5 carbons of the thiadiazole ring, expected in the range of δ 130-160 ppm.
-
Aromatic Carbons: Four signals for the carbons of the phenyl ring. The carbon attached to the nitrogen (C-NH₂) would be the most upfield among the substituted carbons, while the carbon attached to the thiadiazole ring would be more downfield.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching of the primary amine (two bands) |
| 3100-3000 | C-H stretching of the aromatic ring |
| ~1620 | N-H bending of the primary amine |
| 1600-1450 | C=C and C=N stretching of the aromatic and thiadiazole rings |
| ~1300 | C-N stretching |
| ~830 | C-H out-of-plane bending for a 1,4-disubstituted benzene |
Mass Spectrometry
-
Molecular Ion (M⁺): A prominent peak at m/z = 177, corresponding to the molecular weight of the compound.
-
Fragmentation: Expect fragmentation patterns involving the loss of N₂ from the thiadiazole ring, which is a characteristic fragmentation pathway for 1,2,3-thiadiazoles, and fragmentation of the aniline ring.
Potential Biological Activities and Mechanism of Action
While specific biological data for 4-(1,2,3-Thiadiazol-5-yl)aniline is not available, the broader class of 1,2,3-thiadiazole derivatives has shown significant promise in several therapeutic areas.
Caption: Overview of reported biological activities of 1,2,3-thiadiazole derivatives.
Anticancer Activity
Many 1,2,3-thiadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][12] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways. For instance, some derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival. The presence of the aniline group in 4-(1,2,3-Thiadiazol-5-yl)aniline provides a site for further functionalization to potentially enhance a derivative's binding affinity and selectivity for specific cancer-related targets.
Antimicrobial and Antiviral Activity
The 1,2,3-thiadiazole scaffold has also been explored for its antimicrobial and antiviral properties.[3][4] Some derivatives have shown activity against a range of bacteria and fungi. In the context of antiviral research, certain 1,2,3-thiadiazole compounds have been investigated as inhibitors of viral replication, including activity against HIV.[3] The mechanism of action is often attributed to the inhibition of essential viral enzymes.
Conclusion and Future Directions
4-(1,2,3-Thiadiazol-5-yl)aniline represents an intriguing yet underexplored molecule within the medicinally relevant class of 1,2,3-thiadiazoles. Based on established synthetic methodologies, this compound should be readily accessible for further investigation. The predicted physicochemical and spectroscopic properties, along with the known biological activities of related compounds, provide a strong rationale for its evaluation as a potential therapeutic agent.
Future research should focus on the definitive synthesis and characterization of 4-(1,2,3-Thiadiazol-5-yl)aniline to confirm its structure and properties. Subsequently, a thorough investigation of its biological activities, including in vitro and in vivo studies against a panel of cancer cell lines and microbial strains, is warranted. Elucidation of its mechanism of action will be crucial for its development as a lead compound in drug discovery programs. The aniline moiety also presents an opportunity for the creation of a library of derivatives to explore structure-activity relationships and optimize its therapeutic potential.
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